molecular formula C14H13NO4S B14407150 Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- CAS No. 86434-26-6

Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]-

Cat. No.: B14407150
CAS No.: 86434-26-6
M. Wt: 291.32 g/mol
InChI Key: ZOGHZSFSKLKQLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- is an aromatic compound with a complex structure It consists of a benzene ring substituted with a methyl group at the second position, a nitro group at the fourth position, and a phenylsulfonylmethyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- typically involves multiple steps. One common method is the nitration of 2-methyl-1-[(phenylsulfonyl)methyl]benzene.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: 2-methyl-4-nitrobenzoic acid.

    Reduction: 2-methyl-4-amino-1-[(phenylsulfonyl)methyl]benzene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the phenylsulfonylmethyl group can enhance the compound’s binding affinity to specific targets. The overall effect is determined by the compound’s ability to modulate biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • Benzene, 2-methyl-4-nitro-1-[(phenylsulfanyl)methyl]-
  • Benzene, 2,4-dimethyl-1-nitro-
  • Benzene, 1-methyl-4-nitro-

Comparison: Benzene, 2-methyl-4-nitro-1-[(phenylsulfonyl)methyl]- is unique due to the presence of the phenylsulfonylmethyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it valuable for specific applications in research and industry .

Properties

CAS No.

86434-26-6

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-2-methyl-4-nitrobenzene

InChI

InChI=1S/C14H13NO4S/c1-11-9-13(15(16)17)8-7-12(11)10-20(18,19)14-5-3-2-4-6-14/h2-9H,10H2,1H3

InChI Key

ZOGHZSFSKLKQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.